![molecular formula C18H13N5O3S B3005033 N-((6-(噻吩-3-基)-[1,2,4]三唑并[4,3-b]哒嗪-3-基)甲基)苯并[d][1,3]二氧杂环-5-甲酰胺 CAS No. 1903718-39-7](/img/structure/B3005033.png)

N-((6-(噻吩-3-基)-[1,2,4]三唑并[4,3-b]哒嗪-3-基)甲基)苯并[d][1,3]二氧杂环-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

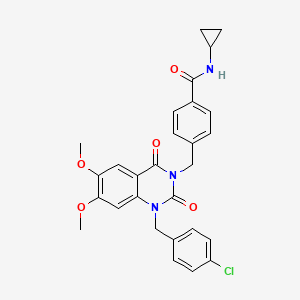

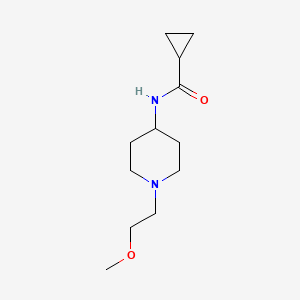

The compound you mentioned is a complex organic molecule that contains several heterocyclic rings including a thiophene, a triazolo-pyridazine, and a dioxole ring . These types of compounds are often synthesized for their potential biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely be planar, and the molecule may have conjugated pi systems, leading to potential aromaticity .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds in these classes can undergo a variety of reactions. For example, triazoles can react with electrophiles and nucleophiles at the nitrogen atoms, and the thiophene ring can undergo electrophilic aromatic substitution .科学研究应用

抗增殖活性

与 N-((6-(噻吩-3-基)-[1,2,4]三唑并[4,3-b]哒嗪-3-基)甲基)苯并[d][1,3]二氧杂环-5-甲酰胺 相关的化合物已证明在抑制细胞增殖方面具有潜力。具体而言,一项研究重点介绍了 [1,2,4]三唑并[4,3-b]哒嗪衍生物的合成,该衍生物抑制内皮和肿瘤细胞的增殖 (Ilić 等,2011)。

抗菌和抗真菌活性

N-((6-(噻吩-3-基)-[1,2,4]三唑并[4,3-b]哒嗪-3-基)甲基)苯并[d][1,3]二氧杂环-5-甲酰胺 的衍生物已被研究其潜在的抗菌和抗真菌活性。研究表明,某些杂环化合物,包括具有 [1,2,4]三唑并[4,3-b]哒嗪结构的化合物,对革兰氏阳性菌和革兰氏阴性菌均表现出抗菌活性,并已显示出对各种真菌的有效性 (Patel 和 Patel,2015)。

抗肿瘤活性

研究还表明 [1,2,4]三唑并[4,3-b]哒嗪类似物在抗肿瘤活性中具有相关性。例如,一种具有相关结构的新型化合物对人肺癌和肝细胞癌细胞系表现出显着的体外抗肿瘤活性 (Gomha 等,2017)。

抗病毒活性

另一个值得注意的应用是在抗病毒药物开发领域。某些 [1,2,4]三唑并[4,3-b]哒嗪衍生物已显示出有希望的抗病毒活性,特别是对甲型肝炎病毒 (HAV),表明它们在抗病毒治疗中的潜在用途 (Shamroukh 和 Ali,2008)。

抗氧化特性

[1,2,4]三唑并[4,3-b]哒嗪家族中的一些衍生物已因其抗氧化特性而被研究。一项具体的研究评估了三唑并噻二唑的抗氧化能力,表明它们在各种自由基清除方法中是有效的 (Sunil 等,2010)。

作用机制

Target of Action

Compounds with similar structures, such as thiazoles and triazoles, have been found to interact with a variety of enzymes and receptors . They show versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Mode of Action

Compounds with similar structures like triazoles and thiazoles are known to bind in the biological system with a variety of enzymes and receptors . The carbonyl and amine groups in the carboxamide function act as a hydrogen-bond acceptor (HBA) and a hydrogen-bond donor (HBD), respectively . This hydrogen acceptor/donor (HAD) behavior plays a significant role in enhancing the biological activity .

Biochemical Pathways

For instance, non-steroidal anti-inflammatory drugs (NSAIDs) mediate their anti-inflammatory activity chiefly through inhibition of biosynthesis of prostaglandins .

Pharmacokinetics

It’s worth noting that the solubility of a compound in water, alcohol, and ether can impact its bioavailability .

Result of Action

Compounds with similar structures have shown significant α-glucosidase inhibition, anticancer, and antioxidant activities . They also exhibit potent antiproliferative activities against certain cells .

Action Environment

The solubility of a compound in different solvents can impact its stability and efficacy .

安全和危害

未来方向

属性

IUPAC Name |

N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N5O3S/c24-18(11-1-3-14-15(7-11)26-10-25-14)19-8-17-21-20-16-4-2-13(22-23(16)17)12-5-6-27-9-12/h1-7,9H,8,10H2,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWXFLORTXLBPOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=NN=C4N3N=C(C=C4)C5=CSC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid](/img/structure/B3004957.png)

![2-(tert-butyl)-2-(2-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-N-phenyl-1-hydrazinecarboxamide](/img/structure/B3004961.png)

![1-Boc-4-[(benzylamino)methyl]piperidine](/img/structure/B3004963.png)

![1-[4-(4-Methylazepane-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B3004964.png)

![8-methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B3004968.png)

![(Z)-6-(5-((2-((furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid](/img/structure/B3004970.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxyethyl)(1,2,3,4-tetrahydronaphthalen-1-yl)amino]acetamide](/img/structure/B3004972.png)